MFCD04064559
Description
MFCD04064559 is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It belongs to the class of arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Key properties include:
- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate hydrophobicity.
- Solubility: 0.24 mg/mL in water, classified as "soluble" under standard conditions.
- Synthetic Accessibility Score: 2.07, reflecting a straightforward synthesis pathway using palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in tetrahydrofuran (THF)/water systems .
This compound is structurally characterized by a bromine and chlorine substituent on the benzene ring, which enhances its reactivity in coupling reactions compared to simpler boronic acids.
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-1-2-4-13(11)21-10-14-18-12(9-17)15(22-14)19-5-7-20-8-6-19/h1-4H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMGWGKXPQLUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)COC3=CC=CC=C3F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064559” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This involves:
Batch or Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: “MFCD04064559” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
“MFCD04064559” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical syntheses.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD04064559” involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations:
Structural Impact on Reactivity: The bromine and chlorine substituents in this compound and (3-Bromo-5-chlorophenyl)boronic acid increase electrophilicity, enhancing their coupling efficiency compared to non-halogenated analogs . The trifluoromethyl group in C₇H₆BF₃O₂ improves metabolic stability in drug candidates but reduces solubility due to increased hydrophobicity .
Solubility Trends :
- Dichlorinated derivatives (e.g., C₆H₅BCl₂O₂) exhibit higher aqueous solubility than trifluoromethylated analogs due to reduced steric hindrance and balanced polarity .
Synthetic Accessibility :
- Pd-catalyzed methods (used for this compound) are versatile but require stringent anhydrous conditions, whereas electrophilic borylation (for C₇H₆BF₃O₂) offers faster reaction times at the expense of lower yields .
Functional Comparison in Pharmaceutical Contexts
Blood-Brain Barrier (BBB) Penetration:
Metabolic Stability:
Toxicity Profiles:
- This compound and its bromo-chloro analog have PAINS alerts = 0, indicating low risk of nonspecific binding in biological assays.
- Dichlorinated compounds may exhibit higher hepatotoxicity due to reactive metabolite formation .
Limitations and Future Research Directions
- Data Gaps : Experimental validation of this compound’s catalytic performance in large-scale reactions is lacking.
- Opportunities : Structural tuning (e.g., replacing bromine with iodine) could further optimize reactivity for niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
